2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetic acid is a complex organic compound that features a quinoline core structure The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Methoxyacetic Acid Addition: The final step involves the addition of methoxyacetic acid to the quinoline core, which can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the Boc-protected amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving amine functionalities.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Quinoline derivatives: Compounds with a quinoline core structure, such as quinine and chloroquine, have various applications in medicinal chemistry.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetic acid is unique due to the combination of the Boc-protected amine and the methoxyacetic acid moiety. This combination allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C17H23NO5 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]acetic acid |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-5-6-11-10-12(7-8-13(11)18)14(22-4)15(19)20/h7-8,10,14H,5-6,9H2,1-4H3,(H,19,20) |
InChI Key |
NPFQJHCSPALWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(C(=O)O)OC |
Origin of Product |
United States |
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